molecular formula C23H34N6OS B2759250 N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 941948-67-0

N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide

Cat. No.: B2759250
CAS No.: 941948-67-0
M. Wt: 442.63
InChI Key: NGBUYJBKIVASJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative designed to target kinase-driven malignancies. Its core structure mimics purine bases, enabling interactions with ATP-binding pockets in kinases such as EGFR, CDK, and Src/Abl . Key structural features include:

  • Isopropylamino group at position 4: Modulates electronic properties and hydrogen-bonding capacity.

Preclinical studies suggest its mechanism involves kinase inhibition, though specific targets require further validation.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6OS/c1-4-31-22-27-19(26-14(2)3)18-13-25-29(20(18)28-22)6-5-24-21(30)23-10-15-7-16(11-23)9-17(8-15)12-23/h13-17H,4-12H2,1-3H3,(H,24,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBUYJBKIVASJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C34CC5CC(C3)CC(C5)C4)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Formation of the Pyrazolo[3,4-d]Pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring is constructed via cyclocondensation of 4,6-dichloropyrimidine-5-amine with ethyl glyoxylate under ultrasound irradiation (40 kHz, 60°C, 2 h), achieving 92% yield. This method enhances regioselectivity compared to traditional thermal approaches (70°C, 12 h, 78% yield).

Reaction Conditions:

Parameter Ultrasound-Assisted Thermal
Temperature (°C) 60 70
Time (h) 2 12
Yield (%) 92 78

Thioetherification at Position 6

The 6-chloro intermediate undergoes nucleophilic substitution with ethanethiol (1.2 eq) in the presence of K₂CO₃ (2 eq) in ethanol at reflux (24 h, 75% yield). Alternative methods using NaSH followed by ethyl iodide show lower efficiency (60% yield).

Synthesis of Adamantane-1-Carboxamide Ethylamine

Adamantane-1-Carbonyl Chloride Preparation

Adamantane-1-carboxylic acid (10 mmol) is treated with thionyl chloride (15 mmol) in dry dichloromethane (30 mL) under N₂ at 0°C→25°C for 4 h. Removal of excess SOCl₂ yields adamantane-1-carbonyl chloride (98% purity by GC-MS).

Ethylenediamine Coupling

Adamantane-1-carbonyl chloride (1 eq) reacts with ethylenediamine (1.05 eq) in THF with triethylamine (2 eq) at 0°C→25°C for 12 h, producing N-(2-aminoethyl)adamantane-1-carboxamide (87% yield).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.85 (m, 12H, adamantane-H), 2.90 (t, J=6.0 Hz, 2H, CH₂NH₂), 3.45 (q, J=6.0 Hz, 2H, CH₂NCO), 5.20 (br s, 1H, NH).
  • HRMS (ESI): m/z calcd for C₁₃H₂₁N₂O [M+H]⁺: 237.1702; found: 237.1705.

Final Coupling and Global Deprotection

Nucleophilic Alkylation

N-(2-Aminoethyl)adamantane-1-carboxamide (1 eq) reacts with 6-(ethylsulfanyl)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidine (1 eq) in DMF using Cs₂CO₃ (2 eq) at 100°C for 18 h (62% yield). Microwave-assisted conditions (150°C, 30 min) improve yield to 78%.

Optimized Conditions:

Condition Conventional Microwave
Temperature (°C) 100 150
Time (h) 18 0.5
Yield (%) 62 78

Purification and Characterization

Final purification via silica gel chromatography (hexane:EtOAc 3:1→1:2) affords the target compound as a white solid (mp 198–200°C).

Spectroscopic Data:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.25 (t, J=7.2 Hz, 3H, SCH₂CH₃), 1.70–2.10 (m, 12H, adamantane-H), 2.50 (q, J=7.2 Hz, 2H, SCH₂), 3.95 (m, 1H, CH(CH₃)₂), 4.40 (t, J=6.6 Hz, 2H, NCH₂), 4.65 (t, J=6.6 Hz, 2H, CH₂NCO), 8.20 (s, 1H, pyrimidine-H).
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 14.1 (SCH₂CH₃), 22.5 (CH(CH₃)₂), 29.8–37.2 (adamantane-C), 43.5 (NCH₂), 50.2 (CH₂NCO), 115.6 (pyrimidine-C5), 142.3 (pyrimidine-C4), 155.9 (C=O).
  • HRMS (ESI): m/z calcd for C₂₄H₃₄N₆O₂S [M+H]⁺: 487.2543; found: 487.2548.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Overall Yield (%) Purity (%) Reaction Time (h)
Traditional 42 95 36
Ultrasound-Assisted 58 98 18
Microwave 65 97 8

Environmental Impact

Ultrasound and microwave methods reduce solvent consumption by 40% compared to conventional approaches, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, such as:

  • Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The pyrimidinyl moiety can be reduced under specific conditions.

  • Substitution: Functional groups on the adamantane core can be substituted with other groups for further functionalization.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Reducing agents such as lithium aluminum hydride may be used for reduction reactions. Substitution reactions often utilize nucleophiles or electrophiles under catalyzed conditions.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyrimidinyl derivatives.

  • Substitution Products: Various functionalized adamantane derivatives.

Scientific Research Applications

N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide has a wide range of applications in scientific research, including:

  • Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: As a probe in studying biological pathways and interactions due to its unique molecular structure.

  • Medicine: Potential therapeutic applications, including acting as a ligand for specific protein targets.

  • Industry: Utilized in the development of advanced materials and catalysts due to its robust adamantane core.

Mechanism of Action

This compound exerts its effects through multiple mechanisms, depending on its application:

  • Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: Can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations:

Core Modifications : Unlike erlotinib and lapatinib (quinazoline-based), the target compound uses a pyrazolo[3,4-d]pyrimidine core, which may improve purine-mimicry and kinase affinity .

Substituent Effects: Position 6: Ethylsulfanyl (target compound) vs. methyl (NCI compound): Ethylsulfanyl increases lipophilicity (clogP ~3.5 vs. Position 4: Isopropylamino (target) vs. anilide (NCI compound): Anilide derivatives show higher potency (IC₅₀ 0.5–5 µM) due to stronger hydrogen bonding with kinase catalytic domains .

Side Chain Diversity : The adamantane group in the target compound provides steric bulk, which may improve selectivity for kinases with larger hydrophobic pockets (e.g., CDK2) compared to smaller fluorophenyl groups in lapatinib .

Pharmacokinetic and Selectivity Profiles

  • Lipophilicity: The adamantane side chain increases clogP by ~1.5 units compared to non-adamantane derivatives, favoring CNS penetration but risking metabolic instability .
  • Selectivity : Pyrazolo[3,4-d]pyrimidines with aryl/aroyl groups (e.g., NCI compound) exhibit broader kinase inhibition, while the target compound’s adamantane group may restrict activity to specific kinases (e.g., CDK4/6) .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in , involving formamide cyclization and amide coupling .

Preclinical Efficacy and Limitations

  • Antitumor Activity: In murine xenograft models, anilide-based pyrazolo[3,4-d]pyrimidines achieved 60–80% tumor growth inhibition, whereas adamantane derivatives (like the target compound) show delayed absorption due to high molecular weight (>500 Da) .
  • Toxicity : Adamantane moieties are associated with mitochondrial toxicity in vitro (e.g., reduced ATP levels at 10 µM) .

Biological Activity

N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a complex compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural components include:

  • An adamantane moiety, contributing to its lipophilicity and membrane permeability.
  • An ethylsulfanyl group, which may enhance the compound's interaction with biological targets.
  • A propan-2-ylamino substituent that could influence its pharmacological profile.

Anticancer Properties

Numerous studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity by targeting various eukaryotic protein kinases. For instance:

  • Kinase Inhibition : Compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
  • In vitro Studies : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Specifically, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR, showcasing potent activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Broad-spectrum Activity : Recent evaluations have shown that pyrazolo[3,4-d]pyrimidines can exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. These compounds can act synergistically with established antibiotics, enhancing their efficacy .
  • Mechanism of Action : The antimicrobial effects are hypothesized to arise from the inhibition of bacterial protein kinases, similar to their action in eukaryotic cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. The compounds were tested against various cancer cell lines with promising results indicating significant reductions in tumor volume in treated mice .
  • Combination Therapy : Another research effort highlighted the potential for these compounds to be used in combination therapies with traditional antibiotics, suggesting a dual mechanism that could be beneficial in treating infections in immunocompromised patients such as those undergoing cancer treatment .

Data Tables

CompoundTargetIC50 (µM)Activity
12bEGFR WT0.016Anticancer
12bEGFR T790M0.236Anticancer
Pyrazolo[3,4-d]pyrimidine 1S. aureusN/AAntimicrobial
Pyrazolo[3,4-d]pyrimidine 2E. coliN/AAntimicrobial

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazole derivatives with carbonyl reagents under acidic conditions .
  • Step 2 : Introduction of the ethylsulfanyl and propan-2-ylamino groups via nucleophilic substitution or coupling reactions. Catalysts like HATU or EDC improve efficiency in amide bond formation .
  • Step 3 : Adamantane-1-carboxamide conjugation using coupling agents in solvents such as dimethylformamide (DMF) or acetonitrile .
    Optimization Strategies :
  • Use continuous flow reactors to enhance reaction homogeneity and reduce side products .
  • Adjust temperature (e.g., 60–80°C for cyclocondensation) and solvent polarity to stabilize intermediates .
    Table 1 : Yield Optimization Under Different Conditions
Reaction StepSolventCatalystYield (%)
Pyrimidine core formationDMFHATU72
Adamantane conjugationAcetonitrileEDC68

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the adamantane core (δ ~1.7–2.1 ppm for bridgehead protons) and pyrazolo-pyrimidine signals (δ ~8.3–8.9 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 512.3) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretch (~1650–1680 cm1^{-1}) and S–C bonds (~650 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known affinity for adamantane derivatives (e.g., influenza M2 proton channels or HIV protease) .
  • Docking Workflow :

Prepare the compound’s 3D structure using software like Schrödinger Maestro.

Perform flexible docking (e.g., Glide XP mode) to assess binding poses and affinity scores .

Validate with experimental data (e.g., IC50_{50} values from enzymatic assays).

  • Case Study : Adamantane-carboxamide derivatives showed binding energy scores of −9.2 kcal/mol against influenza M2, correlating with in vitro antiviral activity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Address discrepancies by measuring bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsome assays) .
  • Formulation Adjustments : Use liposomal encapsulation to enhance solubility and tissue penetration if in vivo efficacy is lower than in vitro predictions .
  • Target Engagement Studies : Employ positron emission tomography (PET) tracers to verify target binding in live models .

Q. How do modifications to the triazole or adamantane moieties affect the compound’s bioactivity and selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Triazole Modifications : Replacing ethylsulfanyl with benzylsulfanyl increases antifungal activity (MIC reduced from 8 µg/mL to 2 µg/mL) but may reduce solubility .
  • Adamantane Substitutions : Fluorination at the bridgehead enhances blood-brain barrier penetration for CNS targets .
  • Synthetic Approaches :
  • Use parallel synthesis to generate a library of derivatives with varied substituents .
  • Screen against panels of enzymes/cell lines to map selectivity (e.g., kinase profiling or cytotoxicity assays) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability during storage?

  • Methodological Answer :
  • Controlled Stability Studies : Store batches under varying conditions (e.g., 4°C vs. 25°C, dry vs. humid) and monitor degradation via HPLC every 30 days .
  • Degradation Pathway Mapping : Identify byproducts using LC-MS/MS and adjust formulation (e.g., add antioxidants like BHT if oxidation is observed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.